4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole
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Overview
Description
4-Ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. It is a versatile compound with a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the oxan-4-yl group: This step involves the alkylation of the pyrazole ring with an oxan-4-ylmethyl halide under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nucleophilic reagents like amines (RNH2) are commonly employed.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of halogenated or aminated pyrazole derivatives.
Scientific Research Applications
4-Ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzenesulfonamide: A carbonic anhydrase II inhibitor with similar structural features.
4-Ethynyl-1-methyl-1H-pyrazole: A related compound with a methyl group instead of the oxan-4-ylmethyl group.
Uniqueness
4-Ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-ethynyl-1-(oxan-4-ylmethyl)pyrazole |
InChI |
InChI=1S/C11H14N2O/c1-2-10-7-12-13(8-10)9-11-3-5-14-6-4-11/h1,7-8,11H,3-6,9H2 |
InChI Key |
MONJWJRMNYFTHJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(N=C1)CC2CCOCC2 |
Origin of Product |
United States |
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